molecular formula C23H15Cl2FN2O2 B2973009 3-{4-[(2,4-dichlorophenyl)methoxy]phenyl}-1-(4-fluorobenzoyl)-1H-pyrazole CAS No. 477711-57-2

3-{4-[(2,4-dichlorophenyl)methoxy]phenyl}-1-(4-fluorobenzoyl)-1H-pyrazole

Katalognummer: B2973009
CAS-Nummer: 477711-57-2
Molekulargewicht: 441.28
InChI-Schlüssel: UYRVWEFHWMMSIX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-{4-[(2,4-dichlorophenyl)methoxy]phenyl}-1-(4-fluorobenzoyl)-1H-pyrazole is a well-characterized, potent, and selective ATP-competitive inhibitor of Glycogen Synthase Kinase-3 beta (GSK-3β) (source) . This enzyme is a critical regulatory serine/threonine kinase involved in a multitude of cellular processes, including metabolism, proliferation, and apoptosis. Its dysregulation is implicated in the pathogenesis of several major diseases, making it a significant target for pharmacological investigation. In neuroscience research, this compound is a valuable tool for probing the role of GSK-3β in tau hyperphosphorylation, a key event in the formation of neurofibrillary tangles in Alzheimer's disease and other tauopathies (source) . By inhibiting GSK-3β, it helps researchers elucidate pathways leading to neuronal death and test hypotheses related to neuroprotection. Furthermore, due to the involvement of GSK-3β in the Wnt/β-catenin signaling pathway and its role in cell cycle regulation, this inhibitor is extensively used in oncology studies to investigate its effects on tumor cell proliferation and survival (source) . Its high selectivity over the closely related kinase CDK2 enhances its utility for dissecting specific GSK-3β-mediated mechanisms in complex biological systems.

Eigenschaften

IUPAC Name

[3-[4-[(2,4-dichlorophenyl)methoxy]phenyl]pyrazol-1-yl]-(4-fluorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15Cl2FN2O2/c24-18-6-1-17(21(25)13-18)14-30-20-9-4-15(5-10-20)22-11-12-28(27-22)23(29)16-2-7-19(26)8-3-16/h1-13H,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYRVWEFHWMMSIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NN(C=C2)C(=O)C3=CC=C(C=C3)F)OCC4=C(C=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15Cl2FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-{4-[(2,4-dichlorophenyl)methoxy]phenyl}-1-(4-fluorobenzoyl)-1H-pyrazole typically involves multiple steps, starting from commercially available precursors. One common method involves the reaction of 2,4-dichlorophenylmethanol with 4-fluorobenzoyl chloride in the presence of a base to form an intermediate, which is then reacted with hydrazine to form the pyrazole ring .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of catalysts, improved reaction conditions, and purification techniques to ensure the final product’s purity.

Analyse Chemischer Reaktionen

Types of Reactions

3-{4-[(2,4-dichlorophenyl)methoxy]phenyl}-1-(4-fluorobenzoyl)-1H-pyrazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols.

Wissenschaftliche Forschungsanwendungen

3-{4-[(2,4-dichlorophenyl)methoxy]phenyl}-1-(4-fluorobenzoyl)-1H-pyrazole has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials with unique properties.

Wirkmechanismus

The mechanism of action of 3-{4-[(2,4-dichlorophenyl)methoxy]phenyl}-1-(4-fluorobenzoyl)-1H-pyrazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Analogs with Substituted Benzyl/Benzoyl Groups

Compound Name Key Structural Differences Molecular Weight (g/mol) CAS Number Notable Properties/Activity
3-{3-[(2,4-Dichlorophenyl)methoxy]phenyl}-1-[(4-fluorophenyl)methyl]-1H-pyrazole Benzyl (CH2Ph) instead of benzoyl (COPh) at N1 427.3 477712-76-8 Reduced electron-withdrawing effect; may alter receptor binding .
3-{3-[(2-Chloro-6-fluorophenyl)methoxy]phenyl}-1-(4-fluorobenzoyl)-1H-pyrazole 2-Cl-6-F vs. 2,4-Cl2 on benzyloxy phenyl 424.83 477711-66-3 Altered steric/electronic profile; potential impact on target selectivity .
1-(4-Fluorobenzoyl)-5-(4-methoxyphenyl)-3-(trifluoromethyl)-1H-pyrazole Trifluoromethyl at C3; methoxy vs. dichlorophenylmethoxy 376.3 (estimated) Not provided Increased lipophilicity; may enhance blood-brain barrier penetration .

Molecular Docking and Dynamics

The 4-fluorobenzoyl group’s planar structure may facilitate π-π stacking with aromatic residues in kinase ATP-binding sites.

Key Research Findings and Data Tables

Table 2: Physicochemical Properties

Compound logP (Predicted) Molecular Weight (g/mol) Aqueous Solubility (µg/mL)
Target Compound 4.5 424.83 <10 (estimated)
3-(4-Fluorophenyl)-1-(4-methoxyphenyl)pyrazole 3.8 316.7 25–50
5-(4-Chlorophenyl)-1-(4-methoxyphenyl)-3-CF3-pyrazole 4.2 366.8 15–30

Biologische Aktivität

3-{4-[(2,4-dichlorophenyl)methoxy]phenyl}-1-(4-fluorobenzoyl)-1H-pyrazole is a pyrazole derivative that has garnered attention due to its potential biological activities. Pyrazole compounds are known for their diverse pharmacological properties, including anti-inflammatory, analgesic, and anticancer effects. This article explores the biological activity of this specific compound, synthesizing findings from various studies and presenting relevant data.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Chemical Formula : C18H15Cl2FN3O2
  • Molecular Weight : 396.24 g/mol

The presence of a dichlorophenyl group and a fluorobenzoyl moiety suggests potential interactions with biological targets, which can influence its pharmacological profile.

Anticancer Activity

Recent studies have highlighted the anticancer properties of pyrazole derivatives. For instance, compounds similar to 3-{4-[(2,4-dichlorophenyl)methoxy]phenyl}-1-(4-fluorobenzoyl)-1H-pyrazole have shown significant cytotoxic effects against various cancer cell lines.

  • Mechanism of Action : The anticancer activity is often attributed to the inhibition of cell proliferation and induction of apoptosis in cancer cells. Specific pathways involved include the modulation of apoptotic markers such as caspases and Bcl-2 family proteins.

Anti-inflammatory Effects

The compound exhibits anti-inflammatory properties, which are common among pyrazole derivatives.

  • Research Findings : Studies indicate that the compound can inhibit the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and reduce inflammation in animal models of arthritis and other inflammatory diseases.

Analgesic Properties

The analgesic effects of pyrazole derivatives are well-documented.

  • Case Studies : In animal models, administration of this compound has resulted in significant pain relief comparable to standard analgesics like ibuprofen.

Neuroprotective Effects

Emerging research suggests that certain pyrazoles may offer neuroprotective benefits.

  • Mechanism : The compound may exert neuroprotective effects by reducing oxidative stress and inflammation in neuronal cells, potentially benefiting conditions like Alzheimer's disease.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerInduces apoptosis in cancer cell lines
Anti-inflammatoryReduces cytokine levels in inflammatory models
AnalgesicProvides significant pain relief
NeuroprotectiveReduces oxidative stress in neuronal cells

Table 2: Comparative Analysis with Other Pyrazole Derivatives

Compound NameIC50 (μM) for Cancer CellsAnti-inflammatory ActivityAnalgesic Activity
3-{4-[(2,4-dichlorophenyl)methoxy]phenyl}-1-(4-fluorobenzoyl)-1H-pyrazole12YesYes
Celecoxib10YesModerate
Phenylbutazone15ModerateHigh

Q & A

Q. What synthetic routes are commonly employed to synthesize 3-{4-[(2,4-dichlorophenyl)methoxy]phenyl}-1-(4-fluorobenzoyl)-1H-pyrazole?

The compound is typically synthesized via multi-step processes involving:

  • Cyclization reactions : Starting from substituted phenyl precursors, such as 2,4-dichlorophenyl and 4-fluorobenzoyl derivatives, followed by condensation with hydrazine derivatives to form the pyrazole core .
  • Cross-coupling reactions : Palladium-catalyzed coupling to introduce the methoxyphenyl and fluorobenzoyl groups . Key intermediates include 5-phenyl-1-pentanol derivatives and acyl thioureas, with purification via flash chromatography .

Q. What analytical techniques are used for structural characterization of this compound?

  • NMR spectroscopy (1H, 13C, and 19F) to confirm substituent positions and coupling patterns .
  • X-ray crystallography to resolve the crystal structure and intermolecular interactions (e.g., π-π stacking, hydrogen bonding) .
  • Mass spectrometry (HRMS) to verify molecular weight and isotopic purity .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Use fume hoods and explosion-proof equipment to mitigate risks from flammable solvents during synthesis .
  • Wear nitrile gloves and protective eyewear to prevent skin/eye contact, as halogenated aryl groups may cause irritation .
  • Store in airtight containers under inert gas (e.g., argon) to avoid degradation .

Advanced Research Questions

Q. How do substitution patterns on the pyrazole core influence biological activity?

  • The 2,4-dichlorophenyl group enhances lipophilicity, improving membrane permeability, while the 4-fluorobenzoyl moiety increases metabolic stability via reduced cytochrome P450 interactions .
  • Electron-withdrawing substituents (e.g., -Cl, -F) optimize receptor binding by modulating electron density in the pyrazole ring . SAR studies on analogs show IC50 values for EGFR inhibition ranging from 114–145 nM .

Q. What strategies are effective for designing analogs with improved pharmacokinetic properties?

  • Bioisosteric replacement : Substituting the dichlorophenyl group with trifluoromethyl or methoxy groups balances solubility and potency .
  • Pro-drug approaches : Esterification of the fluorobenzoyl carbonyl group enhances oral bioavailability .
  • Computational docking : Molecular dynamics simulations predict binding affinities to targets like carbonic anhydrase isoforms .

Q. How can crystal structure data inform formulation development?

  • Polymorph screening via PXRD identifies stable crystalline forms with optimal dissolution profiles .
  • Hydrogen-bonding networks (e.g., between pyrazole N-H and carbonyl groups) influence solubility and melting points .

Q. How should researchers address contradictions in reported biological data (e.g., IC50 variability)?

  • Standardize assay conditions (e.g., ATP concentration in kinase assays) to minimize variability .
  • Validate target engagement using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
  • Compare structural analogs to isolate substituent-specific effects .

Methodological Guidance

Q. What in vitro assays are suitable for evaluating this compound’s biological activity?

  • Kinase inhibition assays : Measure EGFR or carbonic anhydrase inhibition using fluorescence-based kits .
  • Antifungal susceptibility testing : Broth microdilution (CLSI M27/M38 guidelines) against Candida or Aspergillus species .

Q. How can researchers validate analytical methods for purity assessment?

  • HPLC validation per ICH Q2(R1): Assess linearity (R² > 0.999), accuracy (recovery 98–102%), and precision (%RSD < 2%) .
  • Forced degradation studies : Expose to heat, light, and acidic/alkaline conditions to identify degradation products .

Q. What computational tools are recommended for studying this compound’s mechanism?

  • Molecular docking (AutoDock Vina) to predict binding modes to targets like prostaglandin G/H synthase .
  • MD simulations (GROMACS) to analyze stability of ligand-receptor complexes over 100-ns trajectories .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.